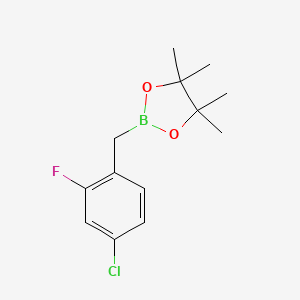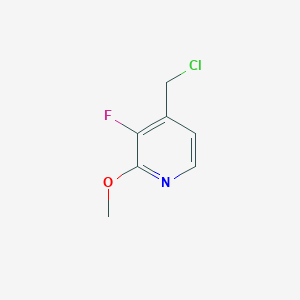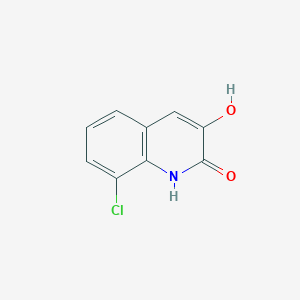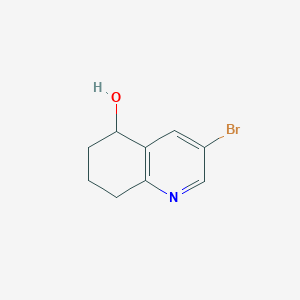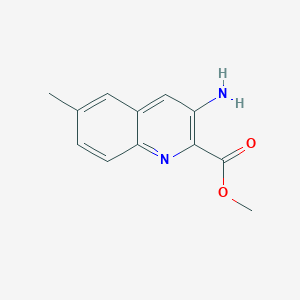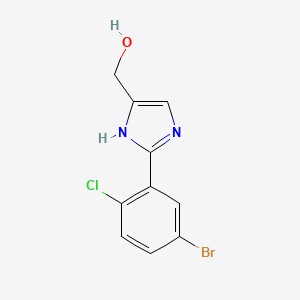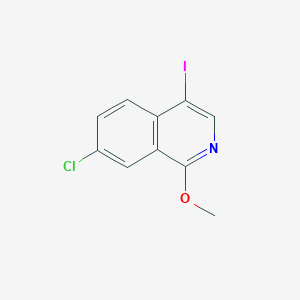
7-Chloro-4-iodo-1-methoxyisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-iodo-1-methoxyisoquinoline is a chemical compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of chlorine and iodine atoms at the 7th and 4th positions, respectively, and a methoxy group at the 1st position on the isoquinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-iodo-1-methoxyisoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of chlorine and iodine atoms into the isoquinoline ring.
Methoxylation: Introduction of the methoxy group at the 1st position.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, using advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-4-iodo-1-methoxyisoquinoline can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
7-Chloro-4-iodo-1-methoxyisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-iodo-1-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
7-Chloro-4-methoxyquinoline: Studied for its antimicrobial activities.
4-Iodo-1-methoxyisoquinoline: Similar structure but lacks the chlorine atom.
Uniqueness
7-Chloro-4-iodo-1-methoxyisoquinoline is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. This combination of substituents can lead to distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H7ClINO |
|---|---|
Poids moléculaire |
319.52 g/mol |
Nom IUPAC |
7-chloro-4-iodo-1-methoxyisoquinoline |
InChI |
InChI=1S/C10H7ClINO/c1-14-10-8-4-6(11)2-3-7(8)9(12)5-13-10/h2-5H,1H3 |
Clé InChI |
WBFPNLDSFRVDJU-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C2=C1C=C(C=C2)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


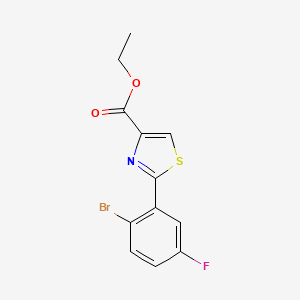
![Benzyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13677567.png)
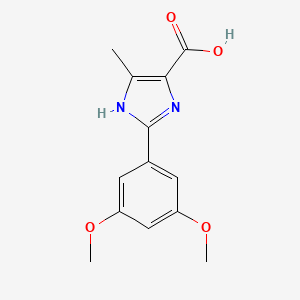
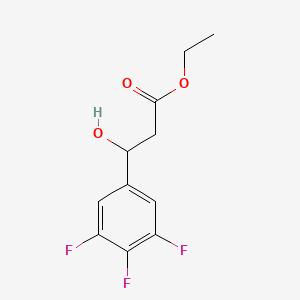
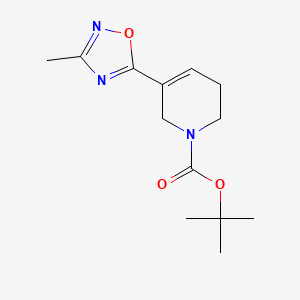
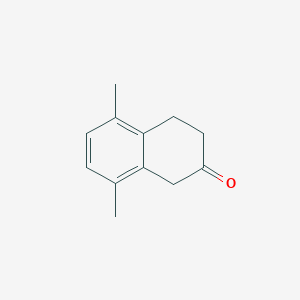
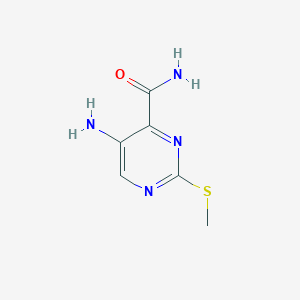
![6-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13677601.png)
